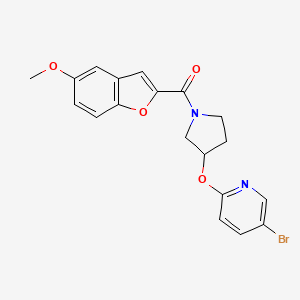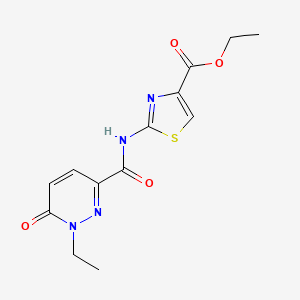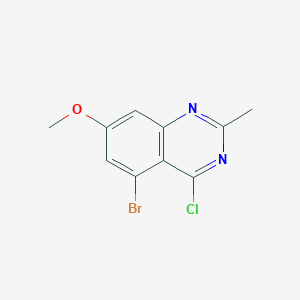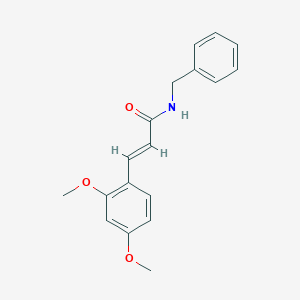
(3-((5-溴吡啶-2-基)氧基)吡咯烷-1-基)(5-甲氧基苯并呋喃-2-基)甲苯酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound , (3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(5-methoxybenzofuran-2-yl)methanone, is a complex organic molecule that appears to be related to various pharmacologically active compounds. The structure suggests the presence of a benzofuran moiety, which is often associated with biological activity, and a bromopyridine segment, which could imply potential for interaction with various biological targets.
Synthesis Analysis
While the exact synthesis of the compound is not detailed in the provided papers, we can infer from the synthesis of related compounds that the process likely involves multiple steps, including the formation of the benzofuran and pyridine moieties, followed by their functionalization. For instance, the synthesis of a related carboxylic acid moiety involved reactions under cold conditions, regioselective substitutions, and bromination steps . Similarly, the synthesis of benzofuran derivatives was achieved through reactions with alkyl bromides in the presence of a base in DMF . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of (3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(5-methoxybenzofuran-2-yl)methanone would include a benzofuran ring system substituted with a methoxy group, a pyrrolidine ring, and a bromopyridine ring. The presence of these functional groups suggests that the molecule could engage in a variety of interactions, such as hydrogen bonding, pi-pi stacking, and halogen bonding, which could be relevant to its binding to biological targets.
Chemical Reactions Analysis
The bromine atom on the pyridine ring makes it susceptible to nucleophilic substitution reactions, which could be utilized in further chemical modifications or in the binding to biological targets. The methoxy group on the benzofuran ring could also influence the electronic properties of the molecule, potentially affecting its reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups and overall molecular architecture. The presence of the bromopyridine and methoxybenzofuran moieties would likely make the compound relatively non-polar, affecting its solubility in various solvents. The molecular weight, boiling point, melting point, and stability of the compound would be determined by the specific arrangement of atoms and the presence of the heterocycles within its structure.
科学研究应用
合成和抗惊厥活性
- 衍生物的设计和合成:一项研究描述了新型衍生物(包括吡咯烷-1-基甲苯酮)的合成,以用于潜在的抗惊厥活性。这些化合物在大电休克 (MES) 测试等测试中显示出有希望的结果 (Malik & Khan, 2014)。
抗菌和抗真菌特性
- 衍生物的抗菌活性:对氰基吡啶衍生物(包括吡咯烷-1-基化合物)的研究显示出对各种菌株的显着抗菌特性 (Bogdanowicz et al., 2013)。
- 抗菌和抗氧化特性的研究:一项研究合成了苯并呋喃衍生物并评估了它们的抗菌和抗氧化特性,表明该化合物在开发抗菌剂中的用途 (Rashmi et al., 2014)。
体外细胞毒性测试
- 对癌细胞系的细胞毒性:一项研究合成了与苯并呋喃相关的化合物,并测试了它们对人类癌细胞系的细胞毒性,表明在癌症研究中的潜在应用 (Công et al., 2020)。
抗癌评估
- 合成为抗癌评估:研究的重点是合成和评估各种衍生物,包括甲苯酮化合物,以了解其作为抗癌剂的潜力 (Gouhar & Raafat, 2015)。
抗病毒应用
- 新型抗病毒复合物:一项研究探索了苯并呋喃化合物及其金属配合物的合成,并测试了它们的 HIV 抑制活性,显示出作为抗病毒剂的良好结果 (Galal et al., 2010)。
其他应用
- 吡啶衍生物的抗菌筛选:另一项研究合成了吡啶衍生物并测试了它们的抗菌特性 (Kumar et al., 2012)。
- 具有抗菌活性的有机锡(IV)配合物:一项研究开发了与吡咯烷-1-基甲苯酮的有机锡(IV)配合物,并评估了它们的抗菌活性 (Singh et al., 2016)。
未来方向
作用机制
Target of Action
The primary targets of this compound are currently unknown. The compound contains a 5-bromopyridin-2-yl moiety , which is a common structural motif in many bioactive compounds, suggesting that it may interact with a variety of biological targets.
Mode of Action
The presence of the 5-bromopyridin-2-yl group suggests that it may act as an electrophile, forming covalent bonds with nucleophilic residues in target proteins . The pyrrolidin-1-yl group could potentially interact with hydrophobic pockets in proteins, contributing to the binding affinity of the compound .
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to predict the exact biochemical pathways it might affect. Compounds containing similar structural motifs have been found to interact with a variety of pathways, including signal transduction, cell cycle regulation, and apoptosis .
Pharmacokinetics
The presence of the methoxy group on the benzofuran ring could potentially enhance the compound’s lipophilicity, which might improve its absorption and distribution . The bromine atom might make the compound susceptible to metabolic dehalogenation .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given the structural features of the compound, it could potentially modulate protein function, leading to changes in cellular signaling and behavior .
Action Environment
Environmental factors such as pH, temperature, and the presence of other biomolecules could influence the compound’s action, efficacy, and stability. For instance, the compound’s reactivity and stability could be affected by the pH of its environment, while its efficacy could be influenced by the presence of competing or synergistic molecules .
属性
IUPAC Name |
[3-(5-bromopyridin-2-yl)oxypyrrolidin-1-yl]-(5-methoxy-1-benzofuran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O4/c1-24-14-3-4-16-12(8-14)9-17(26-16)19(23)22-7-6-15(11-22)25-18-5-2-13(20)10-21-18/h2-5,8-10,15H,6-7,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDDDAOGMUFTSGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=C2)C(=O)N3CCC(C3)OC4=NC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B3012223.png)
![N-[4-(2,2-dicyanoethenylamino)phenyl]-2-methylpropanamide](/img/structure/B3012227.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(6-methoxy-1H-indole-2-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B3012229.png)



![N-(3-chlorophenyl)-2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B3012238.png)
![4-(N,N-dibutylsulfamoyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B3012239.png)
![2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3012240.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-8-thia-1,3-diazaspiro[4.5]decan-3-yl}acetamide](/img/structure/B3012242.png)
![6-(methylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine](/img/structure/B3012243.png)